molecular formula C17H27NO B1183397 N-(2-ethylhexyl)-2-phenylpropanamide

N-(2-ethylhexyl)-2-phenylpropanamide

Cat. No.: B1183397
M. Wt: 261.409
InChI Key: QTVCJRRTKPECMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Ethylhexyl)-2-phenylpropanamide is a chiral amide derivative characterized by a 2-phenylpropanamide backbone substituted with a 2-ethylhexyl group at the nitrogen atom. The molecular formula is C₁₇H₂₇NO, with a calculated molecular weight of 261.40 g/mol (based on structural analysis).

Properties

Molecular Formula

C17H27NO

Molecular Weight

261.409

IUPAC Name

N-(2-ethylhexyl)-2-phenylpropanamide

InChI

InChI=1S/C17H27NO/c1-4-6-10-15(5-2)13-18-17(19)14(3)16-11-8-7-9-12-16/h7-9,11-12,14-15H,4-6,10,13H2,1-3H3,(H,18,19)

InChI Key

QTVCJRRTKPECMA-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)C(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological, physicochemical, and industrial relevance of 2-phenylpropanamide derivatives is heavily influenced by substituents on the nitrogen atom and phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name N-Substituent Phenyl Substituent Molecular Weight (g/mol) Key Properties/Applications
N-(2-Ethylhexyl)-2-phenylpropanamide 2-Ethylhexyl Phenyl 261.40 (calc.) High lipophilicity; potential plasticizer/pharmaceutical intermediate
N-(Tert-butyl)-2-(2-hydroxyphenyl)propanamide (2d) Tert-butyl 2-Hydroxyphenyl 207.27 Synthesized via Ru(II/IV)-catalyzed C–H activation; 53% yield
(2S)-N-[(1R)-2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-1-[4-(cyclobutylmethoxy)phenyl]ethyl]-2-phenylpropanamide (42) Triazole-ethyl 4-(Cyclobutylmethoxy)phenyl ~580 (calc.) GPR88 agonist (75% yield); optimized for CNS activity
2-Chloro-N-(2-methylphenyl)propanamide 2-Methylphenyl Chloro 211.68 Reactive chloro group; toxicological concerns require stringent handling
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide 2-Hydroxyethyl 2,2-Dimethyl 159.20 Hydrophilic; used in cosmetic/polymer formulations

Environmental and Industrial Considerations

  • Environmental Persistence : The ethylhexyl group in both this compound and BEHP contributes to environmental persistence, raising concerns about bioaccumulation.
  • Synthetic Efficiency : Ru-catalyzed methods (e.g., for Compound 2d) offer moderate yields (53%), whereas CuAAC reactions (Compound 42) achieve higher efficiency (75%) .

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